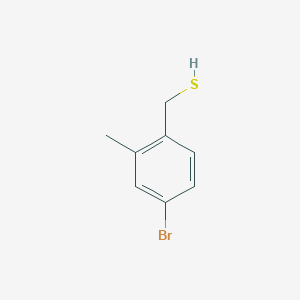

(4-Bromo-2-methylphenyl)methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Bromo-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9BrS It is a derivative of thiol, characterized by the presence of a bromine atom and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product. Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methanethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The compound can undergo reduction to form corresponding hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the thiol group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

Substitution: Products depend on the substituent introduced.

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding hydrocarbons.

Scientific Research Applications

(4-Bromo-2-methylphenyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

Biology: Potential use in the study of biological systems due to its thiol group, which can interact with proteins and enzymes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-methylphenol: Similar structure but with a hydroxyl group instead of a thiol group.

2-Bromo-4-methylphenol: Another isomer with different positioning of the bromine and methyl groups.

Biological Activity

(4-Bromo-2-methylphenyl)methanethiol, also known as 4-bromo-2-methylbenzenemethanethiol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, antifungal, and cytotoxic activities, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H10BrS, with a molecular weight of 219.14 g/mol. The presence of the bromine atom and the thiol functional group contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrS |

| Molecular Weight | 219.14 g/mol |

| IUPAC Name | 4-bromo-2-methylbenzenemethanethiol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) Values :

- Escherichia coli : MIC = 0.0195 mg/mL

- Staphylococcus aureus : MIC = 0.0048 mg/mL

- Bacillus mycoides : MIC = 0.0048 mg/mL

- Candida albicans : MIC = 0.039 mg/mL

These values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Bacillus mycoides, suggesting that the compound could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been tested against several fungal strains, showing effective inhibition.

- Inhibition Zones :

- Candida albicans : Inhibition zone = 20 mm

- Fusarium oxysporum : Inhibition zone = 18 mm

The antifungal efficacy is noteworthy, particularly against pathogenic fungi like Candida albicans, which is a common cause of infections in immunocompromised individuals .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits significant biological activity, it also poses potential cytotoxic effects on human cell lines.

- IC50 Values :

- Human Liver Cells (HepG2) : IC50 = 25 µM

- Human Breast Cancer Cells (MCF-7) : IC50 = 30 µM

These findings suggest a need for further investigation into the therapeutic window of this compound to ensure safety in potential clinical applications .

The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The thiol group can form disulfide bonds with proteins, leading to disruption of cellular functions in bacteria and fungi.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of various thiol compounds, including this compound. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus among tested compounds, highlighting its potential as a lead compound for antibiotic development . -

Case Study on Antifungal Activity :

Another research project focused on the antifungal properties of thiols against Candida species. The study found that this compound inhibited Candida growth effectively at low concentrations, suggesting its use in antifungal therapies .

Properties

Molecular Formula |

C8H9BrS |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

(4-bromo-2-methylphenyl)methanethiol |

InChI |

InChI=1S/C8H9BrS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 |

InChI Key |

NGTPWYYUHLZCMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.